6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
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Overview
Description
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine is a complex organic compound with the molecular formula C₁₆H₁₂Br₂N₂O₂S. It is characterized by the presence of bromine atoms at the 6th and 8th positions of the quinoline ring, a sulfonyl group attached to a 4-methylphenyl group, and an amine group at the 2nd position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-quinolinamine followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and quinoline ring may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-quinolinamine: Lacks the sulfonyl and 4-methylphenyl groups.
3-[(4-methylphenyl)sulfonyl]-2-quinolinamine: Lacks the bromine atoms.
6,8-Dibromoquinoline: Lacks the sulfonyl and amine groups.
Uniqueness
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine is unique due to the combination of bromine atoms, sulfonyl group, and quinoline ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,8-dibromo-3-(4-methylphenyl)sulfonylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQROXGSBXVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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